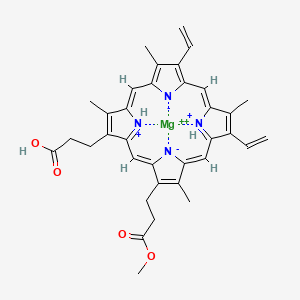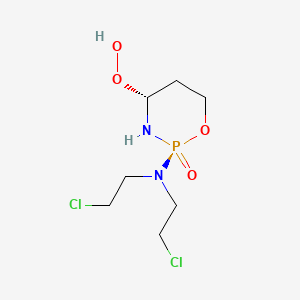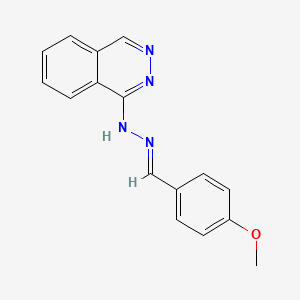
Magnesium protoporphyrin monomethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium protoporphyrin monomethyl ester is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the formation of the chlorophyll isocyclic ring, which is essential for photosynthesis in plants. It is synthesized by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase, which catalyzes the conversion of magnesium-protoporphyrin IX 13-monomethyl ester to divinylprotochlorophyllide .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of magnesium-protoporphyrin IX 13-monomethyl ester involves the enzymatic conversion of magnesium-protoporphyrin IX. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes this reaction in the presence of NADPH and oxygen. The reaction conditions typically include a pH of around 8.0 and a temperature of 25-30°C .
Industrial Production Methods: Industrial production of magnesium-protoporphyrin IX 13-monomethyl ester is not widely reported, as it is primarily studied in the context of chlorophyll biosynthesis in plants. the enzymatic synthesis method described above can be scaled up for laboratory production .
化学反应分析
Types of Reactions: Magnesium protoporphyrin monomethyl ester primarily undergoes oxidation reactions. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes the oxidation of this compound to form divinylprotochlorophyllide .
Common Reagents and Conditions:
Reagents: NADPH, oxygen, and reduced ferredoxin.
Conditions: pH 8.0, temperature 25-30°C, presence of the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase
Major Products: The major product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester is divinylprotochlorophyllide .
科学研究应用
Magnesium protoporphyrin monomethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the biosynthesis of chlorophyll and related pigments
Biology: It plays a crucial role in understanding the photosynthetic process in plants and algae
Medicine: Research on this compound can provide insights into the development of photosensitizers for photodynamic therapy
Industry: It is used in the study of plant growth and development, particularly in the context of improving crop yields and stress resistance
作用机制
The mechanism of action of magnesium-protoporphyrin IX 13-monomethyl ester involves its conversion to divinylprotochlorophyllide by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase. This enzyme requires Fe(II) for activity and uses electrons from reduced ferredoxin to catalyze the oxidation reaction . The molecular targets and pathways involved include the chlorophyll biosynthesis pathway and the photosynthetic electron transport chain .
相似化合物的比较
Magnesium protoporphyrin monomethyl ester is unique in its role as an intermediate in chlorophyll biosynthesis. Similar compounds include:
Magnesium-protoporphyrin IX: The precursor to magnesium-protoporphyrin IX 13-monomethyl ester
Divinylprotochlorophyllide: The product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester
Protochlorophyllide: Another intermediate in the chlorophyll biosynthesis pathway
These compounds are all part of the chlorophyll biosynthesis pathway, but magnesium-protoporphyrin IX 13-monomethyl ester is unique in its specific role in the formation of the chlorophyll isocyclic ring .
属性
分子式 |
C35H36MgN4O4+2 |
|---|---|
分子量 |
601 g/mol |
IUPAC 名称 |
magnesium;3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C35H35N4O4.Mg/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26;/h8-9,14-17H,1-2,10-13H2,3-7H3,(H2-,36,37,38,39,40,41);/q-1;+2/p+1/b26-14?,27-14-,28-15-,29-16-,30-15?,31-16?,32-17?,33-17-; |
InChI 键 |
JHTBRMHXRULRGV-LKLHDJBNSA-O |
手性 SMILES |
CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
规范 SMILES |
CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)

![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)
![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)


![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241898.png)

